molecular formula C12H12ClN B8093758 1-Methyl-3-phenylpyridin-1-ium;chloride

1-Methyl-3-phenylpyridin-1-ium;chloride

Cat. No.: B8093758
M. Wt: 205.68 g/mol
InChI Key: KFZAJIZHTDMXBL-UHFFFAOYSA-M
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Description

1-Methyl-3-phenylpyridin-1-ium chloride is a pyridinium-based ionic compound characterized by a methyl group at the nitrogen position (1-position) and a phenyl substituent at the 3-position of the pyridinium ring. Its molecular formula is C₁₂H₁₂ClN, with a molecular weight of 203.68 g/mol. Pyridinium salts are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals due to their tunable physicochemical properties, which depend on the nature and position of substituents .

Properties

IUPAC Name

1-methyl-3-phenylpyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.ClH/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZAJIZHTDMXBL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridinium chloride derivatives vary significantly in properties and applications based on substituent type, position, and chain length. Below is a detailed comparison of 1-methyl-3-phenylpyridin-1-ium chloride with structurally related compounds:

Table 1: Comparative Analysis of Pyridinium Chloride Derivatives

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Applications References
1-Methyl-3-phenylpyridin-1-ium chloride Methyl (N), Phenyl (C3) 203.68 Solid (presumed) Organic synthesis, materials engineering
1-Butyl-3-methylpyridinium chloride Butyl (N), Methyl (C3) 185.70 Liquid Ionic liquids, green solvents
Tetradecylpyridinium chloride Tetradecyl (N) ~312.0 Solid Surfactants, antimicrobial agents
1-Benzyl-1-methylpyridin-1-ium chloride Benzyl (N), Methyl (N) 221.73 Solid Catalysis, pharmaceutical intermediates
1-Hexadecyl-3-methylpyridinium chloride Hexadecyl (N), Methyl (C3) ~344.0 Solid Detergents, phase-transfer catalysts

Key Comparisons

Substituent Effects on Physicochemical Properties

  • Phenyl vs. Alkyl Groups : The phenyl group in 1-methyl-3-phenylpyridinium chloride enhances hydrophobicity and aromatic interactions compared to alkyl-substituted derivatives like 1-butyl-3-methylpyridinium chloride. This makes the former less soluble in polar solvents but more compatible with aromatic systems .
  • Chain Length : Long alkyl chains (e.g., tetradecyl or hexadecyl) increase molecular weight and hydrophobicity, favoring applications in surfactants. Short chains (e.g., butyl) retain liquid states at room temperature, ideal for ionic liquids .

Applications

  • Ionic Liquids : 1-Butyl-3-methylpyridinium chloride’s liquid state and high polarity make it suitable as a solvent in electrochemical and green chemistry applications .
  • Surfactants : Tetradecylpyridinium chloride’s long alkyl chain enables micelle formation, critical for antimicrobial activity and detergent formulations .
  • Materials Science : The phenyl group in 1-methyl-3-phenylpyridinium chloride may facilitate π-π interactions in polymer matrices or coordination complexes, suggesting utility in advanced materials .

Synthetic Routes Most pyridinium salts are synthesized via quaternization reactions. For example, 1-butyl-3-methylpyridinium chloride is prepared by reacting pyridine with butyl chloride, followed by methylation .

For instance, derivatives with chloro-phenyl moieties exhibit antitumor and antimicrobial activities .

Research Findings and Trends

  • Thermal Stability : Alkylpyridinium chlorides with longer chains (e.g., tetradecyl) exhibit higher melting points due to van der Waals interactions, whereas ionic liquids like 1-butyl-3-methylpyridinium chloride have lower viscosity and thermal stability .
  • Solubility: The phenyl group in 1-methyl-3-phenylpyridinium chloride reduces water solubility compared to alkylated analogs but enhances solubility in non-polar organic solvents .
  • Electrochemical Properties: Ionic liquids such as 1-butyl-3-methylpyridinium chloride are prized for their high ionic conductivity, a trait less pronounced in phenyl-substituted derivatives .

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